molecular formula C18H20ClNOS B028970 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride CAS No. 953028-76-7

4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride

Cat. No.: B028970
CAS No.: 953028-76-7
M. Wt: 333.9 g/mol
InChI Key: ZITBYVVDTPVWGL-UHFFFAOYSA-N
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Description

4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H20ClNOS and its molecular weight is 333.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Rigid Catecholamine Derivatives

    This compound has been utilized in the synthesis of conformationally rigid derivatives of noradrenaline, adrenaline, and isoproterenol, offering insights into the stereochemistry of these biologically significant molecules (Oka et al., 1977).

  • Chemosensors for Metal Ions

    Derivatives of this compound have been developed as chemosensors for transition metal ions, demonstrating selective coordination and color change upon complexation with specific ions, beneficial in analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Pharmaceutical and Biological Applications

  • Antihypertensive Drug Synthesis

    It has been used in the synthesis of antihypertensive drugs, highlighting its potential in medicinal chemistry (Gransden et al., 1983).

  • Gene Sensing Applications

    A naphthalene diimide derivative of this compound showed preference for double-stranded DNA, underlining its utility in gene detection technologies (Sato et al., 2001).

Material Science and Nanotechnology

  • Polymorphism Studies in Crystallography

    The polymorphism of related naphthalene hydrochloride compounds has been examined, providing valuable data for material science and crystal engineering (Giordano et al., 2001).

  • Applications in Dye-sensitized Solar Cells

    Thionaphthoquinone analogs of this compound have been used in dye-sensitized solar cells, contributing to advancements in renewable energy technologies (Mahadik et al., 2020).

Mechanism of Action

Target of Action

Duloxetine, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters involved in mood regulation and pain perception .

Mode of Action

Duloxetine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron . This action increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and decreased perception of pain .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, elevated serotonin levels can activate the serotonergic pathway , leading to improved mood and well-being . Similarly, increased norepinephrine levels can stimulate the noradrenergic pathway , which plays a role in attention and response actions, as well as pain management .

Pharmacokinetics

The pharmacokinetics of Duloxetine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Duloxetine is well absorbed. It undergoes extensive first-pass metabolism, primarily in the liver, before it reaches systemic circulation . The metabolites of Duloxetine are excreted primarily in the urine . The pharmacokinetic properties of Duloxetine contribute to its bioavailability and therapeutic effects .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by Duloxetine leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, leading to improved mood and decreased perception of pain . Therefore, Duloxetine is used in the treatment of conditions such as major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence .

Action Environment

The action, efficacy, and stability of Duloxetine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of Duloxetine, as it is an acid-labile substance . Therefore, Duloxetine is often formulated as an enteric-coated dosage form to prevent its degradation in the acidic environment of the stomach . Additionally, factors such as diet, concurrent medications, and individual patient characteristics can also influence the action and efficacy of Duloxetine .

Properties

IUPAC Name

4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBYVVDTPVWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.